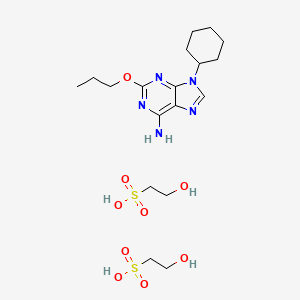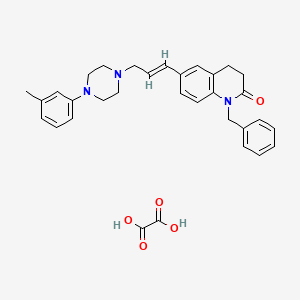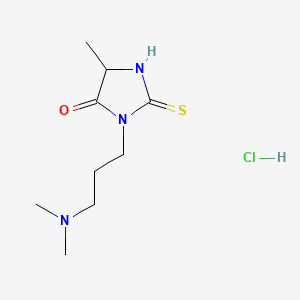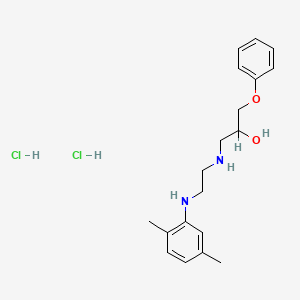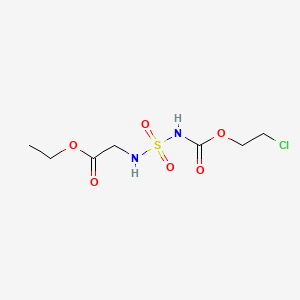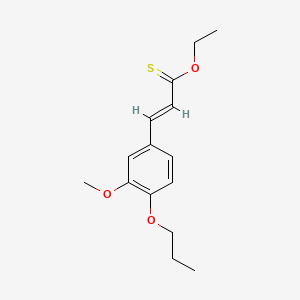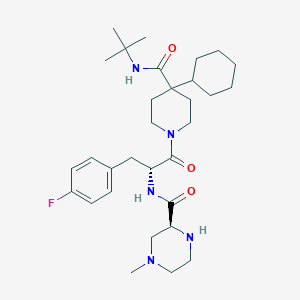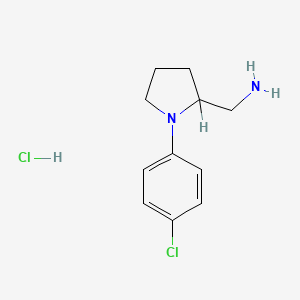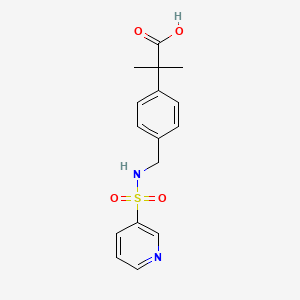
CP-533,536 metabolite M11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-533,536 metabolite M11 is a significant metabolite derived from CP-533,536, a highly selective agonist for the EP2 receptor of prostaglandin E2. This compound has been extensively studied for its potential therapeutic applications, particularly in bone healing and fracture repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP-533,536 involves multiple steps, including the formation of the tert-butyl-benzyl and pyridine-3-sulfonyl moieties. The specific synthetic route for metabolite M11 involves the oxidation of the tert-butyl side chain of CP-533,536 to form the ω-hydroxy metabolite, which is further oxidized to produce the ω-carboxy metabolite .
Industrial Production Methods
Industrial production of CP-533,536 and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CP-533,536 metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl side chain is oxidized to form the ω-hydroxy and ω-carboxy metabolites.
N-oxidation: The pyridine ring undergoes N-oxidation.
Aromatic hydroxylation: The aromatic ring is hydroxylated.
Conjugation: The compound undergoes conjugation with glucuronic acid and sulfation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like cytochrome P450 enzymes. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include the ω-hydroxy metabolite, ω-carboxy metabolite, and various conjugated forms such as glucuronides and sulfates .
Wissenschaftliche Forschungsanwendungen
CP-533,536 metabolite M11 has several scientific research applications:
Wirkmechanismus
CP-533,536 metabolite M11 exerts its effects by selectively activating the EP2 receptor of prostaglandin E2. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes bone formation and healing. The molecular targets involved include the EP2 receptor and downstream signaling pathways that regulate bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP-533,536: The parent compound from which metabolite M11 is derived.
CP-459,310: Another EP2 receptor agonist with a similar structure.
Uniqueness
CP-533,536 metabolite M11 is unique due to its specific metabolic pathway and the formation of distinct oxidative and conjugated metabolites. This uniqueness makes it a valuable compound for studying the metabolic and pharmacokinetic properties of EP2 receptor agonists .
Eigenschaften
CAS-Nummer |
574759-30-1 |
|---|---|
Molekularformel |
C16H18N2O4S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-methyl-2-[4-[(pyridin-3-ylsulfonylamino)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,15(19)20)13-7-5-12(6-8-13)10-18-23(21,22)14-4-3-9-17-11-14/h3-9,11,18H,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
SKMRHCOWINZBQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


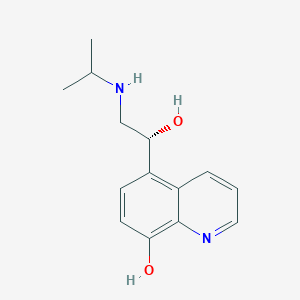
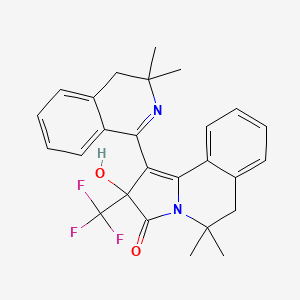


![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
